molecular formula C17H15ClN4O2S2 B10994923 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B10994923
M. Wt: 406.9 g/mol
InChI Key: DQVRVCWGATYNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thiadiazole ring, and a thiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with a suitable carboxylic acid derivative under acidic conditions.

    Formation of the Thiazole Ring: This step involves the cyclization of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the thiadiazole and thiazole rings with the chlorophenyl group and the tetrahydrofuran moiety under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its potential as an anti-inflammatory, antimicrobial, or anticancer agent could be explored through in vitro and in vivo studies.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the thiadiazole and thiazole rings might interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide: Lacks the thiadiazole and tetrahydrofuran moieties.

    4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide: Lacks the chlorophenyl group.

Uniqueness

The presence of both the thiadiazole and thiazole rings, along with the chlorophenyl and tetrahydrofuran moieties, makes 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide unique. This combination of structural features can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C17H15ClN4O2S2

Molecular Weight

406.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H15ClN4O2S2/c1-9-13(25-15(19-9)10-5-2-3-6-11(10)18)14(23)20-17-22-21-16(26-17)12-7-4-8-24-12/h2-3,5-6,12H,4,7-8H2,1H3,(H,20,22,23)

InChI Key

DQVRVCWGATYNHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.